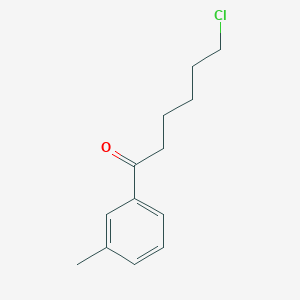
Ethyl 3-(cyclobutanecarbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(cyclobutanecarbonyl)benzoate is a chemical compound with the molecular formula C14H16O3 . It is a derivative of benzoate compounds, which are often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of benzoate compounds like Ethyl 3-(cyclobutanecarbonyl)benzoate often involves reactions such as alkylation and esterification . The synthesis process typically involves a route with high total yields, mild conditions, and simple operation .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(cyclobutanecarbonyl)benzoate consists of a benzoate ester group attached to a cyclobutane ring . The compound has a molecular weight of 232.2756 daltons .
Chemical Reactions Analysis
Benzoate compounds like Ethyl 3-(cyclobutanecarbonyl)benzoate can undergo various chemical reactions. For instance, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions. They can also be converted to amides via an aminolysis reaction .
Applications De Recherche Scientifique
Synthesis and Catalysis
- Catalytic Synthesis : Ethyl benzoate has been synthesized using various catalytic methods. For instance, a study employed nanometer rare earth composite solid superacid for its synthesis under microwave irradiation, achieving an esterification rate of over 97% (Chen Liu-ping, 2008).
- Characterization of Complexes : Tricarbonylchromium complexes of ethyl benzoate and other esters have been prepared, offering insights into their synthesis and reactivity (C. Mahaffy & J. Hamilton, 1987).
Biological and Medicinal Applications
- Anti-Juvenile Hormone Agents : Ethyl benzoate derivatives have been explored for their potential as anti-juvenile hormone agents. For example, ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate showed activity in inducing precocious metamorphosis in silkworms (E. Kuwano et al., 2008).
- Gastroprotective Activity : A derivative, ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate, has been studied for its gastroprotective effects against gastric mucosal ulcer in rats (M. F. Halabi et al., 2014).
Chemical Synthesis and Structural Studies
- Synthesis Techniques : Various studies have focused on optimizing the synthesis techniques of ethyl benzoate, exploring different methods and conditions to improve yield and efficiency (Yang Feng-ling, 2010).
- Crystal Structure Analysis : The crystal structure of ethyl 4-hydroxy-3,5-dimethoxy-benzoate isolated from Scutellaria barbata was determined, contributing to the understanding of its chemical properties (Tie-shan Wang et al., 2011).
Photodimerization and Polymerization
- Photodimerization Studies : The photodimerization behavior of ethyl benzoate derivatives in crystalline state has been investigated, revealing insights into cyclobutane derivatives and molecular arrangements (M. Hasegawa et al., 1985).
Education and Methodology
- Teaching and Laboratory Practices : Ethyl benzoate has been used in educational settings to teach synthetic methodology in organic chemistry, emphasizing hands-on experience and critical literature review (Miao Chen et al., 2017).
Propriétés
IUPAC Name |
ethyl 3-(cyclobutanecarbonyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)12-8-4-7-11(9-12)13(15)10-5-3-6-10/h4,7-10H,2-3,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOBSXIMWGDCNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642520 |
Source


|
| Record name | Ethyl 3-(cyclobutanecarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(cyclobutanecarbonyl)benzoate | |
CAS RN |
898790-54-0 |
Source


|
| Record name | Ethyl 3-(cyclobutylcarbonyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(cyclobutanecarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)
![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)




![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)





